molecular formula C17H14FN3O B2908967 4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one CAS No. 876712-94-6

4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one

Cat. No.: B2908967
CAS No.: 876712-94-6
M. Wt: 295.317
InChI Key: HCGNRCSJZSTSSB-UHFFFAOYSA-N
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Description

4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one is a synthetic organic compound that features a benzimidazole ring, a fluorophenyl group, and a pyrrolidinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.

    Introduction of the fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Formation of the pyrrolidinone ring: This could be done through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring.

    Reduction: Reduction reactions could potentially modify the pyrrolidinone ring.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups to the phenyl ring.

Scientific Research Applications

4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with benzimidazole and fluorophenyl groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pyrrolidinone ring might contribute to the binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds might include:

    Benzimidazole derivatives: Known for their antifungal and antiparasitic activities.

    Fluorophenyl compounds: Often used in pharmaceuticals for their enhanced metabolic stability.

    Pyrrolidinone derivatives: Common in drugs targeting the central nervous system.

The uniqueness of 4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one lies in the combination of these three moieties, which could confer unique biological properties and potential therapeutic benefits.

For precise and detailed information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys is recommended.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O/c18-12-5-7-13(8-6-12)21-10-11(9-16(21)22)17-19-14-3-1-2-4-15(14)20-17/h1-8,11H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGNRCSJZSTSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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